molecular formula C26H23N5O4S B2813418 Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114627-77-8

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2813418
CAS RN: 1114627-77-8
M. Wt: 501.56
InChI Key: WDQAHSUYMLOHSU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H23N5O4S and its molecular weight is 501.56. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one with ethyl 2-chloroacetoacetate, followed by cyclization with 2-mercapto-3-(methylamino)quinazoline-4(3H)-one and esterification with methyl chloroformate." "Starting Materials": [ "2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one", "ethyl 2-chloroacetoacetate", "2-mercapto-3-(methylamino)quinazoline-4(3H)-one", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)thiazol-5(4H)-one with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-4-oxo-1,3-thiazolidine-3-carboxylate.", "Step 2: Cyclization of ethyl 2-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-4-oxo-1,3-thiazolidine-3-carboxylate with 2-mercapto-3-(methylamino)quinazoline-4(3H)-one in the presence of a base such as sodium ethoxide to form methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Esterification of methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

CAS RN

1114627-77-8

Product Name

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C26H23N5O4S

Molecular Weight

501.56

IUPAC Name

methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)

InChI Key

WDQAHSUYMLOHSU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

solubility

not available

Origin of Product

United States

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